molecular formula C24H31N3O2 B10883513 2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone

2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone

Cat. No.: B10883513
M. Wt: 393.5 g/mol
InChI Key: CFHYQIQLYNISAL-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone typically involves multiple steps:

    Formation of the Phenylpiperazine Intermediate: The initial step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Attachment of the Piperidine Ring: The phenylpiperazine intermediate is then reacted with 1-chloropiperidine under basic conditions to form 4-(4-phenylpiperazin-1-yl)piperidine.

    Introduction of the Ethanone Group: The final step involves the reaction of 4-(4-phenylpiperazin-1-yl)piperidine with 2-(3-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a probe to understand the binding and activity of similar compounds.

Medicine

The compound has potential pharmacological applications, particularly in the development of new therapeutic agents. Its structure suggests it may interact with central nervous system receptors, making it a candidate for research in neuropharmacology.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The phenylpiperazine moiety is known to interact with serotonin receptors, suggesting a potential role in modulating neurotransmitter activity. The compound may also influence signaling pathways related to these receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methylphenoxy)-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]ethanone: Similar structure but with a methyl group on the piperazine ring.

    2-(3-Methylphenoxy)-1-[4-(4-chloropiperazin-1-yl)piperidin-1-yl]ethanone: Similar structure but with a chlorine atom on the piperazine ring.

    2-(3-Methylphenoxy)-1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone: Similar structure but with an ethyl group on the piperazine ring.

Uniqueness

The uniqueness of 2-(3-Methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone lies in its phenylpiperazine moiety, which imparts specific pharmacological properties. The presence of the phenyl group enhances its ability to interact with certain biological targets, potentially leading to unique therapeutic effects compared to its analogs.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C24H31N3O2/c1-20-6-5-9-23(18-20)29-19-24(28)27-12-10-22(11-13-27)26-16-14-25(15-17-26)21-7-3-2-4-8-21/h2-9,18,22H,10-17,19H2,1H3

InChI Key

CFHYQIQLYNISAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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